![molecular formula C14H12N2O3 B11996801 3-((2,4-Dihydroxy-benzylidene)-amino)-benzamide](/img/structure/B11996801.png)
3-((2,4-Dihydroxy-benzylidene)-amino)-benzamide
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Overview
Description
- It belongs to the class of compounds known as thiazolidines .
- This compound is characterized by its benzylidene hydrazide functional group, which imparts unique properties.
3-((2,4-Dihydroxy-benzylidene)-amino)-benzamide: .
Preparation Methods
- Unfortunately, detailed synthetic routes and reaction conditions for industrial production are not readily available. it’s synthesized through specific chemical reactions.
- Researchers often use click-type reactions for efficient and stable synthesis .
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, antimicrobial properties).
Medicine: May have applications in drug discovery.
Industry: Limited information, but potentially useful in specialty chemicals.
Mechanism of Action
- The exact mechanism remains elusive due to limited data.
- It likely interacts with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
- Unfortunately, direct comparisons are challenging without more detailed information.
- Similar compounds may include other benzylidene hydrazides or thiazolidines.
Remember that this compound’s research landscape is still unfolding, and further studies are needed to fully understand its potential applications and mechanisms
Biological Activity
3-((2,4-Dihydroxy-benzylidene)-amino)-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with a 2,4-dihydroxybenzylidene group. The presence of hydroxyl groups at the 2 and 4 positions of the benzene ring enhances its reactivity and biological properties. This structural configuration is significant for its interaction with various biological targets.
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
Synthesis and Biological Evaluation
The synthesis of this compound typically involves multi-step organic reactions. The biological evaluation often includes:
- Cytotoxicity Assays : Compounds are tested against various cancer cell lines using assays like MTT or SRB to determine their efficacy. For instance, compounds structurally related to this compound have shown varying degrees of cytotoxicity with IC50 values ranging from 0.2 µM to over 10 µM depending on the substitution pattern .
- Mechanistic Studies : Docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. Such studies reveal insights into how structural modifications influence activity.
Case Studies
- Anticancer Activity : A study investigating a series of benzamide derivatives found that certain substitutions significantly enhanced their activity against PC-3 cells. For example, compounds with weak electron-withdrawing groups demonstrated superior cytotoxicity compared to their stronger counterparts .
- Inhibition Studies : Another research highlighted the dual inhibition mechanism of a similar compound on EGFR and PI3K pathways in prostate cancer cells, indicating a potential therapeutic strategy for targeting multiple pathways simultaneously .
Comparative Analysis
Compound | IC50 (µM) | Target | Activity Type |
---|---|---|---|
This compound | TBD | TBD | Anticancer |
Compound A | 0.2 | PC-3 Cells | Cytotoxic |
Compound B | 8.5 | MDA-MB-231 Cells | Cytotoxic |
Compound C | 0.1812 | EGFR Inhibition | Dual Targeting |
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-[(2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)9-2-1-3-11(6-9)16-8-10-4-5-12(17)7-13(10)18/h1-8,17-18H,(H2,15,19) |
InChI Key |
RINUZWJZOMNFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)O)O)C(=O)N |
Origin of Product |
United States |
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